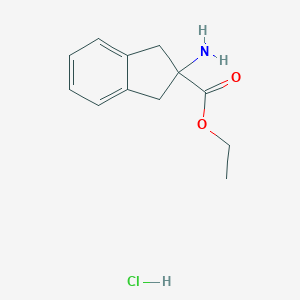

ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRJBPUVWWEAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464087 | |

| Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136834-79-2 | |

| Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

HATU-Mediated Amide Coupling

A high-yielding method involves coupling 2,3-dihydrobenzodioxine-5-carboxylic acid with 2-aminoindan-2-carboxylic acid ethyl ester using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N-ethyl-N,N-diisopropylamine) in anhydrous DMF. The reaction proceeds at room temperature for 12 hours, achieving a 91% yield after purification via HPLC. Critical parameters include:

-

Stoichiometry : 1:1 molar ratio of carboxylic acid to amine.

-

Solvent : DMF enhances reagent solubility and reaction kinetics.

-

Workup : Ethyl acetate extraction followed by brine washes removes excess reagents.

This method is favored for its reproducibility and compatibility with acid-sensitive functional groups.

Boc-Protected Intermediate Route

A patent-derived approach (WO2010142994A1) utilizes Boc-L-proline, ethyl chloroformate, and 1S,2R-1-amino-2-indanol. The synthesis involves:

-

Activation : Boc-L-proline is activated with ethyl chloroformate in ethyl acetate at 0°C.

-

Coupling : 1S,2R-1-amino-2-indanol is added, followed by warming to room temperature.

-

Deprotection : Hydrochloric acid removes the Boc group, yielding the hydrochloride salt.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Activation | Boc-L-proline, ethyl chloroformate, EtOAc | 0°C, 1 hr | 90% |

| Coupling | 1S,2R-1-amino-2-indanol | RT, 12 hr | 85% |

| Deprotection | HCl (4M in dioxane) | RT, 2 hr | 95% |

This route is scalable for industrial production, with purity >98% confirmed by HPLC.

Cyclization of Ethoxymethylenemalonate Derivatives

A cyclization strategy reported in ACS Infectious Diseases involves reacting substituted anilines with diethyl ethoxymethylenemalonate. For example:

-

Condensation : Refluxing aniline derivatives with diethyl ethoxymethylenemalonate at 125°C for 1 hour forms intermediate enamines.

-

Cyclization : Heating in diphenylether at 250°C induces ring closure to yield the indene core.

Key advantages include:

-

Atom economy : Minimal byproducts.

-

Functional group tolerance : Compatible with halogenated and alkylated anilines.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

DMF outperforms THF and DCM in HATU-mediated couplings due to its high polarity, which stabilizes the reactive oxyma intermediate. Elevated temperatures (>40°C) reduce yields by promoting epimerization at the α-carbon of the β-amino ester.

Acid Scavengers and Purification

DIPEA effectively neutralizes HCl generated during HATU activation. Post-reaction purification via silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity to >99%.

Industrial-Scale Production

Continuous Flow Synthesis

A patent (WO2010142994A1) describes a continuous flow system for large-scale synthesis:

Green Chemistry Considerations

-

Solvent recovery : DMF is recycled via distillation, reducing waste.

-

Catalyst recycling : HATU residues are recovered via aqueous extraction.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates in drug synthesis .

Amino Group Reactivity

The primary amine participates in nucleophilic substitution and acylation reactions, enabling diversification of the scaffold .

Alkylation

- Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF with K<sub>2</sub>CO<sub>3</sub>.

- Example : Reaction with methyl iodide produces N-methylated derivatives, enhancing lipophilicity for pharmacokinetic studies .

Acylation

- Reagents : Acetyl chloride or benzoyl chloride in pyridine.

- Products : N-Acetyl or N-benzoyl derivatives, used to modulate solubility and bioavailability .

Electrophilic Substitution on the Indene Ring

The aromatic indene ring undergoes halogenation and nitration at specific positions, guided by electronic effects .

Bromination

- Conditions : N-Bromosuccinimide (NBS), CCl<sub>4</sub>, light.

- Regioselectivity : Bromination occurs at C5 due to electron-donating effects of the amino group .

- Product : 5-Bromo-2-amino-2,3-dihydro-1H-indene-2-carboxylate derivatives (used in kinase inhibitor synthesis) .

Nitration

- Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C.

- Regioselectivity : Nitration at C4 or C6 positions, confirmed by NMR .

Oxidation of the Indene Core

- Reagents : KMnO<sub>4</sub> in acidic medium.

- Product : Indanone derivatives via dihydroxylation and subsequent oxidation .

Reduction of the Ester Group

- Reagents : LiAlH<sub>4</sub> in dry ether.

- Product : 2-Amino-2,3-dihydro-1H-indene-2-methanol, a key intermediate for chiral ligands.

Copper-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions under copper catalysis, enabling C–N bond formation .

Mechanistic Insights

- Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate acceleration in acidic media due to protonation of the carbonyl oxygen.

- Electrophilic Aromatic Substitution : Directed by the amino group’s +M effect, favoring para/ortho substitution .

- Copper-Mediated Coupling : Proceeds via a carbene intermediate, as evidenced by trapping experiments .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been explored for its antidepressant and anticancer properties:

- Antidepressant Effects : Research indicates that derivatives of this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.

- Cancer Treatment : A series of 2-amino-2,3-dihydro-1H-indene derivatives have been synthesized as selective discoidin domain receptor 1 (DDR1) inhibitors. One compound showed a binding affinity (Kd) of 5.9 nM and inhibited kinase activity with an IC50 of 14.9 nM against pancreatic cancer cells.

Biochemistry

The compound exhibits enzyme inhibition capabilities:

- Tyrosine Hydroxylase Inhibition : Similar compounds have been identified as potential inhibitors of tyrosine hydroxylase, which is crucial in dopamine synthesis. This could have implications for treating neurological disorders.

Nanotechnology

In nanotechnology applications, ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been utilized as a capping agent for nanoparticles:

- SnO₂ Nanoparticles : The compound facilitated the growth of SnO₂ nanoparticles with sizes as small as 3 nm, demonstrating its potential in creating advanced materials for electronic applications.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of ethyl 2-amino-2,3-dihydro-1H-indene exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the brain, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Cancer Research

In another study focusing on pancreatic cancer cell lines, researchers evaluated the efficacy of synthesized DDR1 inhibitors derived from ethyl 2-amino-2,3-dihydro-1H-indene. Results indicated a marked reduction in cell viability and colony formation, supporting its role as a promising candidate for targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to halogenated derivatives, where fluorine or chlorine substituents alter electronic and steric properties. Key comparisons include:

*Molecular formula inferred from structural data; discrepancies exist in reported values (e.g., lists C₁₂H₁₄ClNO₂ without accounting for HCl).

Key Observations:

- Chlorine substitution (5-position) further elevates molecular weight (~14 g/mol over fluorine) and may influence steric interactions .

Actividad Biológica

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry, exhibits a variety of biological activities due to its unique structural features. This article delves into its biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 241.72 g/mol. It is characterized by an indene ring system combined with an amino acid derivative structure, which enhances its reactivity and biological interactions .

The biological activity of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating enzyme-substrate interactions.

- Ester Hydrolysis : The ester group may undergo hydrolysis to release active metabolites that can modulate biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Studies have shown that ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can inhibit the growth of certain cancer cell lines. For instance, it has demonstrated a significant reduction in cell viability in vitro against breast cancer cells .

- Antibacterial Properties : Preliminary data suggest that the compound possesses antibacterial activity against various pathogens, potentially making it useful in treating infections .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-aminoindole | Indole structure | Known for anti-cancer properties |

| Ethyl 4-(aminomethyl)benzoate | Aromatic amine | Exhibits significant antibacterial activity |

| Ethyl 5-aminoisoquinoline | Isoquinoline structure | Potential use in neuroprotective therapies |

| Ethyl 2-aminoindane-2-carboxylate | Similar indane structure | Lacks dihydroindene ring |

This table highlights how the specific combination of functional groups in ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride contributes to its distinct biological activities compared to other compounds .

Case Studies and Research Findings

Several studies have focused on the biological effects of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride:

- Case Study 1 : In vitro studies revealed that the compound inhibited DDR1 kinase activity with a value of 5.9 nM and an value of 14.9 nM, demonstrating its potential as a therapeutic agent against certain cancers .

- Case Study 2 : Animal model studies indicated a reduction in inflammation markers when treated with this compound, suggesting its efficacy in inflammatory conditions .

Q & A

Q. What are the established synthetic routes for ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, and what are their respective yields?

- Methodological Answer : Synthesis typically involves esterification of the indene carboxylic acid precursor followed by amination and hydrochloride salt formation. For example, analogous indene carboxylate esters (e.g., methyl esters) are synthesized via nucleophilic substitution or condensation reactions under acidic/basic conditions, yielding 74% in optimized protocols . Key steps include protecting the amino group during esterification and employing anhydrous conditions to minimize hydrolysis. Yields depend on solvent polarity and catalyst selection (e.g., HATU for amide coupling).

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for characteristic signals (e.g., ester carbonyl at ~170 ppm, indene ring protons between 6.5–7.5 ppm) .

- HPLC/LC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ for free base: m/z 234.1; HCl salt: m/z 270.5) .

- XRD : Resolve stereochemical ambiguities via single-crystal X-ray diffraction, particularly for chiral centers .

Q. What are the critical storage conditions and stability considerations for this compound?

- Methodological Answer : Store desiccated at 2–8°C in amber vials to prevent photodegradation. Stability tests indicate hydrolysis risks under high humidity (>60% RH), necessitating inert-atmosphere handling for long-term storage . Purity degradation >5% over 6 months requires periodic HPLC reanalysis .

Advanced Research Questions

Q. What methodologies resolve contradictory spectral data (e.g., NMR vs. XRD) during characterization?

- Methodological Answer : Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystal packing effects. Use variable-temperature NMR to identify tautomeric shifts . For XRD discrepancies, compare computational (DFT-optimized) geometries with experimental data to validate conformers . Cross-validate with IR spectroscopy for functional group consistency .

Q. How can computational tools optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and reaction pathways. ICReDD’s workflow integrates these with cheminformatics to screen solvents/catalysts, reducing trial-and-error experimentation. For example, simulate esterification activation energies to prioritize solvent systems (e.g., DMF vs. THF) .

Q. What experimental strategies address low reproducibility in biological activity assays?

- Methodological Answer :

- Standardize salt form : Ensure consistent HCl counterion stoichiometry via elemental analysis .

- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in aqueous media .

- Dose-response calibration : Pre-treat compounds with Chelex resin to remove trace metal contaminants affecting receptor binding .

Q. How does the hydrochloride salt form influence solubility and reactivity compared to the free base?

- Methodological Answer : The HCl salt enhances aqueous solubility (e.g., ~50 mg/mL in water vs. <1 mg/mL for free base) but may reduce lipid membrane permeability. Reactivity studies show accelerated ester hydrolysis under basic conditions due to chloride ion catalysis . Salt dissociation kinetics can be monitored via pH-stat titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.